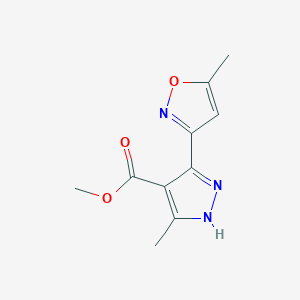

Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both isoxazole and pyrazole rings. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these rings in a single molecule makes it a valuable target for synthetic and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the isoxazole ring can be synthesized via a cycloaddition reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound . The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-dicarbonyl compound . The final coupling step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce costs. The use of metal-free synthetic routes is also explored to avoid the drawbacks associated with metal-catalyzed reactions .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or acyl groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .

- Anti-inflammatory Properties : Research indicates that derivatives of pyrazole compounds can possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Agrochemical Research

The compound's structural features suggest potential applications in agrochemicals:

- Pesticide Development : Similar compounds have been explored for their efficacy as pesticides, targeting specific pests while minimizing environmental impact .

Biological Studies

In biological research, this compound can be utilized in various assays:

- Enzyme Inhibition Studies : The compound may serve as a lead structure for developing enzyme inhibitors, particularly in pathways relevant to disease mechanisms .

Case Study 1: Anticancer Screening

A study conducted on the anticancer properties of various pyrazole derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The results indicated that modifications to the isoxazole moiety enhanced the anticancer activity of the pyrazole scaffold .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory effects of pyrazole derivatives, this compound exhibited promising results in reducing inflammation markers in vitro. This suggests its potential utility in developing treatments for chronic inflammatory conditions .

Mecanismo De Acción

The mechanism of action of Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole and pyrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-5-methylisoxazole: This compound shares the isoxazole ring and is used in similar synthetic applications.

5-Methylisoxazole-3-carboxylic acid: Another related compound with similar chemical properties and applications.

Uniqueness

Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate is unique due to the presence of both isoxazole and pyrazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Actividad Biológica

Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHNO, characterized by the presence of both isoxazole and pyrazole rings. These structural elements are known for their significant biological activities, making this compound a valuable target in medicinal chemistry.

Mechanisms of Biological Activity

This compound exhibits various biological activities through multiple mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. This inhibition may modulate cytokine production in immune cells, influencing the overall immune response.

- Cellular Interaction : The compound interacts with cellular receptors and enzymes, affecting their activity. For instance, it can bind to active sites of specific enzymes, either inhibiting or activating their functions, which could lead to therapeutic effects in conditions like cancer and inflammation.

| Property | Description |

|---|---|

| Molecular Weight | 240.24 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

| Toxicity | Causes skin and respiratory irritation |

The compound's solubility in organic solvents enhances its applicability in various biochemical assays and drug formulations .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed effective inhibition against various bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .

Anticancer Potential

Another study focused on the anticancer activity of this compound. It was found to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Anti-inflammatory Effects

A detailed investigation into the anti-inflammatory effects revealed that this compound could significantly reduce the production of pro-inflammatory cytokines in vitro. This suggests its potential use as a therapeutic agent for inflammatory diseases .

Synthesis and Modification

The synthesis of this compound typically involves several steps, including the cyclization of appropriate precursors under controlled conditions. Modifications to its structure can enhance biological activity or alter physical properties, making it a versatile compound for further research .

Table 2: Synthetic Routes for this compound

| Route | Key Steps | Yield (%) |

|---|---|---|

| Cyclization with hydroxylamine | Reaction with α,β-unsaturated carbonyl compounds | 75 |

| Coupling reactions | Formation of pyrazole ring | Varies |

These synthetic routes allow researchers to explore various derivatives with potentially enhanced biological activities.

Propiedades

IUPAC Name |

methyl 5-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-5-4-7(13-16-5)9-8(10(14)15-3)6(2)11-12-9/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTOTPDIDDXYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NNC(=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372542 | |

| Record name | Methyl 5-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-16-4 | |

| Record name | Methyl 5-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.